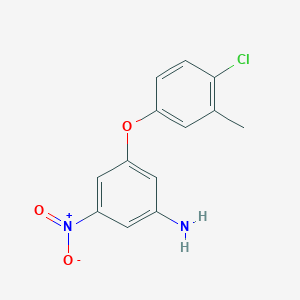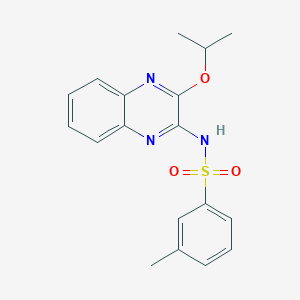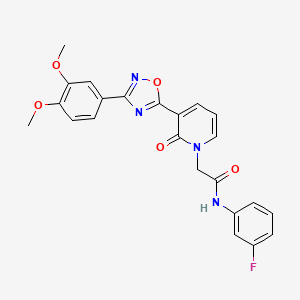![molecular formula C24H22ClN3O5 B2965486 4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 333750-07-5](/img/structure/B2965486.png)
4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of similar compounds with different biological activities were designed and synthesized through the cyclization of semicarbazone . All the newly synthesized compounds were characterized by elemental analysis, 1 H NMR, 13 C NMR, FT-IR, and mass spectrometry .Molecular Structure Analysis
The molecular formula of the compound is C22H20ClN3O3. The InChI key is WUEUKBDRAVAKAA-UHFFFAOYSA-N. The SMILES representation is CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4N=C3Cl.Chemical Reactions Analysis
The synthesis of this compound involves a milder synthetic approach for the rapid access to a series of derivatives in a good yield using l-proline as a catalyst . A possible reaction mechanism is shown in the referenced paper .Physical And Chemical Properties Analysis
The molecular weight of the compound is 409.87. The solubility of the compound is not available in the resources. The XLogP3 value is 3.9, which is a measure of the compound’s lipophilicity.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds containing the 2-chloroquinoline and 3,4-dimethoxyphenyl groups, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Notably, these compounds have shown potent antibacterial activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, certain derivatives demonstrated significant antifungal efficacy against Candida albicans, Aspergillus niger, and Aspergillus clavatus. This highlights the potential of these compounds in the development of new antimicrobial agents (Desai et al., 2016).
Antioxidant Applications
Investigations into the antioxidant efficiency of synthesized compounds, including quinoline derivatives, have shown promising results in applications such as lubricating greases. By employing specific synthetic derivatives in lubricating greases, it was observed that the total acid number and oxygen pressure drop decreased significantly, indicating an improvement in antioxidant properties which could enhance the performance and longevity of lubricating greases (Hussein et al., 2016).
Antitumor Activity
Research on pyrazoline derivatives, including those with structural similarities to the specified compound, has identified potential antitumor activities. A series of NH-pyrazoline derivatives were synthesized and evaluated by the U.S. National Cancer Institute (NCI), with several compounds displaying remarkable antitumor activity against a broad range of cancer cell lines. This suggests the value of these compounds as leads for the development of new antitumor agents (Montoya et al., 2014).
Safety and Hazards
The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.
Future Directions
The compound and its derivatives have potential for further in vivo evaluation and biological activity evaluation for their use against various pathogens . The unique structure of the compound allows for various applications, suggesting a promising future direction in drug development and biological investigations.
Mechanism of Action
Target of Action
Similar compounds with a chloroquinoline structure have been known to exhibit antimalarial, antimicrobial, and anticancer activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes that result in their antimalarial, antimicrobial, and anticancer effects .
Biochemical Pathways
It can be inferred that the compound may affect pathways related to the growth and proliferation of malaria parasites, bacteria, and cancer cells, given the known effects of similar compounds .
Result of Action
Similar compounds have been known to exhibit antimalarial, antimicrobial, and anticancer effects, suggesting that this compound may have similar effects .
properties
IUPAC Name |
4-[3-(2-chloroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-32-20-8-7-15(12-21(20)33-2)18-13-19(28(27-18)22(29)9-10-23(30)31)16-11-14-5-3-4-6-17(14)26-24(16)25/h3-8,11-12,19H,9-10,13H2,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHZSGAPLVUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2965403.png)



![7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965411.png)
![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)
amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)



![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)